Boiling Point Differentiation: 4-Acetyl-1,2-dimethylcyclohexene vs. 4-Acetyl-1,4-dimethyl-1-cyclohexene
The boiling point of 4-acetyl-1,2-dimethylcyclohexene has not been experimentally determined and reported in the open literature, whereas the 1,4-dimethyl regioisomer (CAS 43219-68-7) has a well-established boiling range of 208–211 °C at 760 mmHg per FAO JECFA specifications [1]. The absence of published boiling point data for the target compound places it outside the scope of validated compendial monographs and necessitates in-house physical property determination prior to use in any distillation-based purification or formulation process .
| Evidence Dimension | Boiling point (experimental, 760 mmHg) |
|---|---|
| Target Compound Data | Not reported in open literature |
| Comparator Or Baseline | 4-Acetyl-1,4-dimethyl-1-cyclohexene (CAS 43219-68-7): 208–211 °C |
| Quantified Difference | Data unavailable for target; comparator value established |
| Conditions | FAO JECFA compendial specifications at 760 mmHg |
Why This Matters
Procurement decisions requiring compounds with defined boiling points for distillation or flash-point calculations must favor the 1,4-dimethyl isomer unless the target compound's physical properties are independently verified.
- [1] FAO/WHO Joint Expert Committee on Food Additives (JECFA). Online Edition: Specifications for Flavourings — 1,4-Dimethyl-4-acetyl-1-cyclohexene (CAS 43219-68-7), JECFA No. 402. Available at: https://www.fao.org View Source
